molecular formula C29H25N3O4 B2484423 4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 331988-65-9

4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2484423
CAS No.: 331988-65-9
M. Wt: 479.536
InChI Key: XQJPEWBUQJWABE-UHFFFAOYSA-N
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Description

4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid: is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is the Skraup synthesis , which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps may include Friedel-Crafts acylation to introduce the phenyl group and cyclization reactions to form the pyrazol ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps such as recrystallization or chromatography would be used to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl group to a ketone or carboxylic acid.

  • Reduction: : Reduction of the quinoline nitrogen to an amine.

  • Substitution: : Replacement of hydrogen atoms on the phenyl rings with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives or carboxylic acids.

  • Reduction: : Formation of quinoline amines.

  • Substitution: : Introduction of alkyl, alkoxy, or halogen groups on the phenyl rings.

Scientific Research Applications

  • Medicine: : It may exhibit antimicrobial, antiviral, and anticancer properties .

  • Biology: : It can be used as a biological probe to study enzyme activities and cellular processes.

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Industry: : It can be used in the development of dyes, catalysts, and materials .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both quinoline and pyrazol rings. Similar compounds include:

  • Quinoline derivatives: : Used in antimalarial drugs.

  • Pyrazole derivatives: : Used in anti-inflammatory drugs.

  • Hydroxyquinoline derivatives: : Used in disinfectants and antiseptics.

These compounds share some structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

4-[5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O4/c1-18-12-13-22-21(16-18)27(20-10-6-3-7-11-20)28(29(36)30-22)23-17-24(19-8-4-2-5-9-19)32(31-23)25(33)14-15-26(34)35/h2-13,16,24H,14-15,17H2,1H3,(H,30,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPEWBUQJWABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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